4-[(E)-[5-(3-chloroanilino)-7-cyclopropyliminopyrazolo[1,5-a]pyrimidin-3-ylidene]methyl]-5-hydroxy-1,3-dihydroimidazol-2-one
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Overview
Description
4-[(E)-[5-(3-chloroanilino)-7-cyclopropyliminopyrazolo[1,5-a]pyrimidin-3-ylidene]methyl]-5-hydroxy-1,3-dihydroimidazol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that includes a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[5-(3-chloroanilino)-7-cyclopropyliminopyrazolo[1,5-a]pyrimidin-3-ylidene]methyl]-5-hydroxy-1,3-dihydroimidazol-2-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the condensation of appropriate pyrazole and pyrimidine precursors under acidic or basic conditions.
Introduction of the 3-chloroanilino group: This step involves the nucleophilic substitution reaction where the chloroaniline is introduced to the core structure.
Cyclopropylimine formation: The cyclopropyl group is introduced through a cyclization reaction, often using cyclopropylamine.
Final assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the imine or nitro groups, converting them to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in studies involving cell signaling pathways and molecular interactions.
Pharmacology: It may serve as a prototype for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]pyrimidine core is known to bind with high affinity to certain biological targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the core structure and often exhibit similar biological activities.
Chloroaniline derivatives: Compounds containing the chloroaniline group may have comparable reactivity and applications.
Uniqueness
What sets 4-[(E)-[5-(3-chloroanilino)-7-cyclopropyliminopyrazolo[1,5-a]pyrimidin-3-ylidene]methyl]-5-hydroxy-1,3-dihydroimidazol-2-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylimine and hydroxy groups, in particular, may enhance its reactivity and potential as a therapeutic agent.
Properties
Molecular Formula |
C19H16ClN7O2 |
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Molecular Weight |
409.8 g/mol |
IUPAC Name |
4-[(E)-[5-(3-chloroanilino)-7-cyclopropyliminopyrazolo[1,5-a]pyrimidin-3-ylidene]methyl]-5-hydroxy-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C19H16ClN7O2/c20-11-2-1-3-13(7-11)22-15-8-16(23-12-4-5-12)27-17(25-15)10(9-21-27)6-14-18(28)26-19(29)24-14/h1-3,6-9,12,22,28H,4-5H2,(H2,24,26,29)/b10-6+,23-16? |
InChI Key |
NBUPGVQNZDHFRA-ZRVFRXKQSA-N |
Isomeric SMILES |
C1CC1N=C2C=C(N=C\3N2N=C/C3=C\C4=C(NC(=O)N4)O)NC5=CC(=CC=C5)Cl |
Canonical SMILES |
C1CC1N=C2C=C(N=C3N2N=CC3=CC4=C(NC(=O)N4)O)NC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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